3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
3,4-Dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a bicyclic thiazolo[5,4-b]pyridine core. The compound integrates a 3,4-dimethoxybenzenesulfonamide group, which enhances solubility and binding affinity through hydrogen-bonding interactions, and a 2-methylphenyl substituent that influences steric and electronic properties . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, validated by spectroscopic methods (e.g., ¹H/¹³C-NMR, IR) and elemental analysis .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-11-14(20-23-17-5-4-10-22-21(17)29-20)6-8-16(13)24-30(25,26)15-7-9-18(27-2)19(12-15)28-3/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZNPTGZWQRALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition is achieved through the formation of a strong charged interaction with a key residue in PI3K, Lys802. The compound’s potent PI3K inhibitory activity is demonstrated by an IC50 of 3.6 nM.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide are largely determined by its interactions with various biomolecules. It has been reported to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC 50 values. This suggests that it may interact with these enzymes and potentially other proteins in a significant way.
Biological Activity
3,4-Dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in various cellular processes including growth and metabolism. This article presents a detailed overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 441.5 g/mol. Its structure consists of a thiazolo[5,4-b]pyridine moiety linked to a benzenesulfonamide group, which contributes to its biological properties.
Research indicates that the compound exhibits potent inhibitory activity against various isoforms of PI3K, with reported IC50 values in the nanomolar range. The sulfonamide functionality is critical for its activity, enhancing interactions with the enzyme's active site. The presence of the thiazolo[5,4-b]pyridine scaffold is essential for maintaining this potency.
Table 1: Inhibitory Activity of this compound Against PI3K Isoforms
| Isoform | IC50 (nM) | Comments |
|---|---|---|
| PI3Kα | 3.6 | Potent inhibitor |
| PI3Kβ | ~30 | Significantly less active |
| PI3Kγ | 8.0 | High inhibitory activity |
| PI3Kδ | 4.6 | High inhibitory activity |
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the thiazolo[5,4-b]pyridine core and the sulfonamide group significantly affect the compound's inhibitory potency. For instance:
- Substituting the pyridyl group : Replacement with phenyl drastically reduces activity (IC50 increases to 501 nM).
- Removing methoxy groups : This alteration does not significantly impact potency (IC50 remains around 4.0 nM).
These findings underscore the importance of specific structural features in achieving high enzymatic inhibition.
Case Studies and Research Findings
- In vitro Studies : In cell line assays, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, with GI50 values ranging from low micromolar to nanomolar concentrations.
- Molecular Docking Studies : Docking simulations reveal that the compound fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that stabilize its interaction with key residues such as Lys802 and Val851.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Thiazole Derivatives
Compounds sharing the benzenesulfonamide-thiazole/thiazolo[5,4-b]pyridine framework exhibit distinct structure-activity relationships (SAR):
Key Observations :
- Core Structure: The thiazolo[5,4-b]pyridine core (target compound) confers superior bioactivity compared to monocyclic thiazoles (e.g., Compound 68, 69), likely due to enhanced π-π stacking and hydrophobic interactions in binding pockets .
- Substituent Effects: Methoxy Groups: The 3,4-dimethoxybenzenesulfonamide group in the target compound improves solubility and hydrogen-bonding capacity versus nitro-substituted analogs (Compounds 68, 69) . Heterocyclic Modifications: Morpholinomethyl (Compound 68) outperforms pyrrolidinylmethyl (Compound 69) in inhibitory potency, suggesting that oxygen-containing six-membered rings optimize steric and electronic complementarity . Fluorinated Groups: The 3-(trifluoromethyl)phenyl substituent (Compound 6h) enhances c-KIT binding via hydrophobic interactions but is less potent than the target compound’s dimethoxy-sulfonamide system .
Binding Interactions and Molecular Docking
Docking studies of thiazolo[5,4-b]pyridine derivatives reveal critical interactions:
- Allosteric Site Binding : The bicyclic core engages with hydrophobic pockets, while the sulfonamide group forms hydrogen bonds with residues like Arg63 in glucokinase (GK) .
- Methoxy vs. Nitro Groups : Methoxy substituents (target compound) reduce steric hindrance compared to bulkier nitro groups (Compound 68), enabling deeper penetration into binding clefts .
Q & A
Q. What are the primary synthetic routes for 3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Thiazolo[5,4-b]pyridine core formation : Cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions .
- Suzuki-Miyaura coupling : To attach the phenyl group to the thiazolo-pyridine core .
- Sulfonamide conjugation : Reaction of the benzenesulfonyl chloride with the amine-functionalized intermediate .
Microwave-assisted synthesis may optimize reaction efficiency and yield .
Q. What are the key biological targets and activities associated with this compound?
The compound’s thiazolo-pyridine core and sulfonamide group confer:
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : Confirms substitution patterns (e.g., 3,4-dimethoxy groups) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for understanding target binding .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Methoxy groups : Enhance solubility and modulate electron density, improving binding to hydrophobic enzyme pockets .
- Thiazolo-pyridine substitution : 2-Methyl groups on the phenyl ring increase steric hindrance, reducing off-target interactions .
- Sulfonamide variations : Fluorine or trifluoromethyl substitutions improve metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., IC50 variability)?
Q. How is the compound’s mechanism of action elucidated in complex biological systems?
Q. What methodologies optimize bioavailability and pharmacokinetics for in vivo studies?
- Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages .
- Nanoparticle encapsulation : Improves solubility and tumor targeting .
- Metabolic stability assays : Liver microsome studies identify vulnerable sites for deuteration .
Methodological Challenges and Solutions
Q. Addressing in vitro-to-in vivo efficacy discrepancies
Q. Validating target specificity amid off-target effects
- CRISPR/Cas9 knockout models : Confirm target dependency in isogenic cell lines .
- Thermal shift assays : Measure target protein stabilization upon compound binding .
Q. Designing combinatorial therapies to overcome resistance
- Synergy screens : Test with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
- Resistance mutagenesis : Identify mutations in target enzymes via long-term exposure assays .
Critical Research Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
